molecular formula C20H21FN2O3 B2475339 2-(4-fluorophenyl)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)acetamide CAS No. 953985-48-3

2-(4-fluorophenyl)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)acetamide

Cat. No. B2475339
CAS RN: 953985-48-3
M. Wt: 356.397
InChI Key: BNEHDXVNQOWTTP-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)acetamide, also known as FPEA, is a synthetic compound that has been the subject of extensive scientific research due to its potential applications in the fields of medicine and pharmacology.

Scientific Research Applications

Cancer Research Applications

The synthesis and biological evaluation of quinazolinone-based derivatives as potent dual inhibitors for VEGFR-2 and EGFR tyrosine kinases demonstrate significant cytotoxic activity against various human cancer cell lines. This reflects the potential of similar compounds in acting as effective anti-cancer agents (Riadi et al., 2021).

Antifungal Applications

2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as fungicidal agents against Candida and Aspergillus species, showcasing the potential of similar compounds in broad-spectrum antifungal treatments (Bardiot et al., 2015).

Chemoselective Acetylation

Research on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as the catalyst highlights the relevance of similar acetamide derivatives in the synthesis of intermediates for antimalarial drugs (Magadum & Yadav, 2018).

Medical Diagnostics and Imaging

Studies on 18F-labeled PET ligands for imaging translocator protein (18 kDa) in the infarcted rat brain and their kinetics in the monkey brain indicate the utility of acetamide derivatives in medical diagnostics, particularly in visualizing changes in protein expression related to brain injury or disease (Yui et al., 2010).

properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3/c21-17-8-6-15(7-9-17)12-19(24)22-13-20(25)23-10-11-26-18(14-23)16-4-2-1-3-5-16/h1-9,18H,10-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNEHDXVNQOWTTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CNC(=O)CC2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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